

TAS2940: A Technical Guide to a Novel Brain-Penetrable Pan-ERBB Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

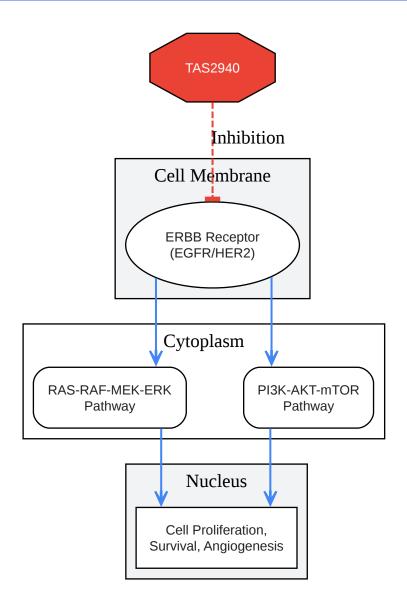
This technical guide provides an in-depth overview of **TAS2940**, a potent, orally bioavailable, and irreversible pan-ERBB inhibitor. **TAS2940** demonstrates significant promise in treating solid tumors with aberrations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), including those with challenging brain metastases.[1][2][3][4] This document details the mechanism of action, preclinical efficacy, and available clinical data for **TAS2940**, presenting key findings in a structured format to support ongoing research and development in oncology.

Core Mechanism of Action

TAS2940 is a small molecule inhibitor that covalently binds to and irreversibly inhibits the kinase activity of the ERBB family of receptor tyrosine kinases, primarily EGFR and HER2.[5] This targeted inhibition blocks downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[5][6] Preclinical studies have shown that **TAS2940** is effective against a variety of HER2 and EGFR mutations, including exon 20 insertions, which are often resistant to other tyrosine kinase inhibitors.[1][2] A key feature of **TAS2940** is its ability to penetrate the blood-brain barrier, making it a promising candidate for treating primary brain tumors and brain metastases.[1][2][3][7]

The following diagram illustrates the simplified ERBB signaling pathway and the inhibitory action of **TAS2940**.





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Caption: Simplified ERBB signaling pathway and the inhibitory point of TAS2940.

Quantitative Efficacy Data

TAS2940 has demonstrated potent inhibitory activity against wild-type and mutated forms of HER2 and EGFR. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of TAS2940



Target Kinase	IC50 (nM)
HER2 (Wild-Type)	5.6
HER2 V777L	2.1
HER2 A775_G776insYVMA	1.0

Data sourced from publicly available preclinical data.[4][6]

Table 2: In Vivo Antitumor Activity of TAS2940 in Xenograft Models

Xenograft Model	Cancer Type	Genetic Aberration	Route of Administrat ion	Dosage	Outcome
NCI-N87	Gastric Cancer	HER2 Amplification	Oral	3.1-25 mg/kg, daily	Tumor growth inhibition
Patient- Derived	NSCLC	HER2 Exon 20 Insertion	Oral	Not specified	Tumor growth inhibition
Patient- Derived	Glioblastoma	EGFRvIII Mutation	Oral	Not specified	Tumor growth inhibition
NCI-N87 (Intracranial)	Gastric Cancer	HER2 Amplification	Oral	25 mg/kg, daily	Decreased tumor volume and improved survival
NCI-H1975 (Intracranial)	NSCLC	EGFR Exon 20 Insertion	Oral	Not specified	Decreased tumor volume

Data compiled from preclinical studies.[1][2][6][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to evaluate the efficacy of **TAS2940**.



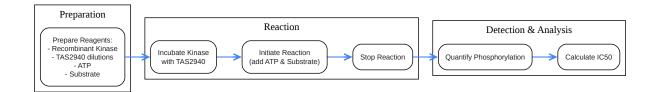
Enzymatic Kinase Assay

This assay determines the concentration of **TAS2940** required to inhibit 50% of the enzymatic activity (IC50) of target kinases.

Protocol:

- Reagents: Recombinant human HER2 cytoplasmic domain, ATP, and a suitable substrate peptide.
- Procedure:
 - The recombinant HER2 kinase is incubated with varying concentrations of **TAS2940**.
 - The kinase reaction is initiated by the addition of ATP and the substrate peptide.
 - After a defined incubation period, the reaction is stopped.
 - The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization).
 - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

The following diagram illustrates the workflow for the enzymatic kinase assay.



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Caption: Workflow for a typical enzymatic kinase assay to determine IC50 values.



In-Cell Western Assay

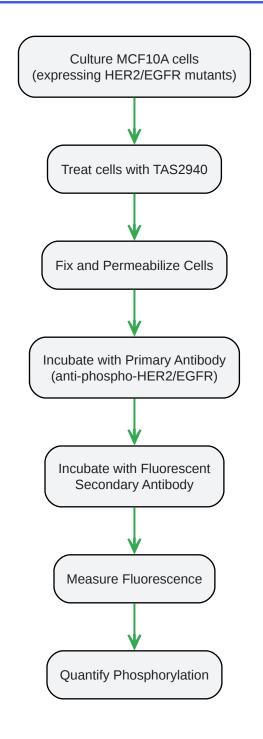
This assay measures the inhibition of HER2 and EGFR phosphorylation within intact cells.

Protocol:

- Cell Culture: MCF10A cells stably expressing wild-type or mutant forms of HER2 or EGFR are cultured in appropriate media.
- Treatment: Cells are treated with **TAS2940** or a control compound (e.g., poziotinib) for a specified duration (e.g., 4 hours).
- Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent-based solution.
- Immunostaining: Cells are incubated with primary antibodies specific for phosphorylated HER2 (Tyr1196) or EGFR (Tyr1068), followed by incubation with fluorescently labeled secondary antibodies.
- Detection: The fluorescence intensity is measured using an imaging system.
- Analysis: The level of protein phosphorylation is quantified and normalized to the total protein content.

The following diagram illustrates the workflow for the in-cell western assay.





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Caption: Experimental workflow for the in-cell western assay.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of **TAS2940** in animal models.

Protocol:

Foundational & Exploratory

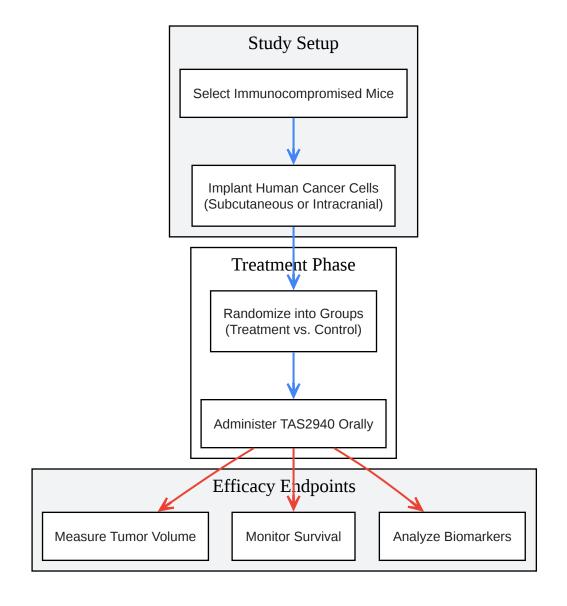




- Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
- Tumor Implantation: Human cancer cells (e.g., NCI-N87) are implanted either subcutaneously or intracranially.
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. **TAS2940** is administered orally at specified doses and schedules.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers for subcutaneous tumors or bioluminescence imaging for intracranial tumors.
- Survival Analysis: The survival of the mice in each group is monitored.
- Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze the levels of phosphorylated HER2 and other biomarkers.

The following diagram illustrates the logical relationship in the design of in vivo xenograft studies.





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Caption: Logical flow of in vivo xenograft studies for evaluating TAS2940 efficacy.

Clinical Development

TAS2940 is currently being evaluated in a Phase 1, first-in-human, open-label, multicenter study (NCT04982926).[8][10][11] The study is assessing the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of **TAS2940** in patients with locally advanced or metastatic solid tumors harboring HER2 or EGFR aberrations who have exhausted standard treatment options.[3][8][10] The study consists of a dose-escalation part to determine the maximum tolerated dose and a dose-expansion part to



evaluate efficacy in specific tumor types, including non-small cell lung cancer, HER2-positive breast cancer, and glioblastoma.[8][11]

Conclusion

TAS2940 is a promising novel pan-ERBB inhibitor with a unique profile that includes potent activity against a range of HER2 and EGFR aberrations and the ability to penetrate the blood-brain barrier. Preclinical data strongly support its potential as a therapeutic agent for solid tumors, particularly those with brain metastases or primary brain tumors. The ongoing Phase 1 clinical trial will provide crucial data on the safety and efficacy of **TAS2940** in human subjects and will be instrumental in defining its future role in oncology.

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